molecular formula C16H12ClNO B1291563 7-(Benzyloxy)-4-chloroquinoline CAS No. 178984-56-0

7-(Benzyloxy)-4-chloroquinoline

Cat. No. B1291563
CAS RN: 178984-56-0
M. Wt: 269.72 g/mol
InChI Key: TXHLONYFVBSHDY-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-chloroquinoline is a chemical compound that belongs to the quinoline family, characterized by a benzyloxy substituent at the 7-position and a chlorine atom at the 4-position of the quinoline ring. This structure is a key intermediate in the synthesis of various quinoline derivatives, which are of interest due to their potential biological activities, including antimicrobial, antitubercular, and antimalarial properties, as well as their use in material science for the creation of novel polymers and fluorescent molecules .

Synthesis Analysis

The synthesis of this compound derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through substitution, nitration, reduction, cyclization, and chlorination steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Similarly, other derivatives within the quinoline family have been synthesized using various starting materials and reaction conditions, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and IR spectroscopy, and in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline, was determined, revealing a coplanar conformation of the styrylquinoline subunit and a trans configuration between the benzene ring and quinoline . The presence of intramolecular hydrogen bonding, as observed in some benzoquinoline derivatives, can significantly influence the chemical shifts in NMR spectroscopy .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitution reactions facilitated by the presence of reactive sites such as chloro groups, which can be replaced by other functional groups. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates involved the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a catalytic amount of pyrrolidine . The reactivity of the quinoline nucleus allows for the introduction of diverse substituents, enabling the generation of a wide array of quinoline-based compounds with different properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, fluorescence, and thermal stability. For example, the introduction of a benzyloxy moiety has been shown to result in less cytotoxic compounds compared to those with a phenoxy moiety . Additionally, the strong intramolecular hydrogen bonding observed in some derivatives can lead to unexpected chemical shifts and changes in fluorescence upon interaction with acids . The thermal stability of polymers containing quinoline units has also been reported, which is of interest for material science applications .

Scientific Research Applications

Antimycobacterial Activity

Research has shown that derivatives of 7-chloroquinoline, including those related to 7-(Benzyloxy)-4-chloroquinoline, exhibit significant antimycobacterial activity. For instance, the synthesis of 2-(benzylideneamino)-N-(7-chloroquinolin-4-yl)benzohydrazide derivatives has demonstrated promising inhibitory activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentration values as low as 0.78 μM (Salve, Alegaon, & Sriram, 2017).

Alzheimer's Disease Imaging

A study involving the synthesis of [18F]2-fluoroquinolin-8-ol from benzyloxy-2-chloroquinoline has revealed its potential as a radiotracer for imaging Alzheimer's disease. PET-CT imaging with this tracer in transgenic mouse models showed excellent promise (Vasdev et al., 2012).

Molecular Structure Studies

The molecular structures of arylaldehyde 7-chloroquinoline-4-hydrazones have been examined, revealing significant variation in molecular packing and intermolecular interactions across different compounds. Such studies are crucial for understanding the molecular basis of drug interactions and designing more effective pharmaceuticals (Howie et al., 2010).

Antioxidant Properties

7-Chloroquinoline derivatives, including those structurally related to this compound, have been synthesized and shown to possess antioxidant properties. Some of these compounds have been effective in reducing lipid peroxidation levels and scavenging nitric oxide, indicating their potential therapeutic applications (Saraiva et al., 2015).

properties

IUPAC Name

4-chloro-7-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHLONYFVBSHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621790
Record name 7-(Benzyloxy)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178984-56-0
Record name 7-(Benzyloxy)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-(benzyloxy)-4-chloroquinoline 90-B was prepared (see general synthesis Scheme I) from the commercially available compound 90-A (from Aldrich). A mixture of 90-B (2.8 g, 10.4 mmol), 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid 90-C (2 g, 10.4 mmol) and Cs2CO3 (10.1 g, 31.4 mmol) in DMSO (70 ml) was heated to 130° C. for 2 hours. The solution was poured into water, neutralized with AcOH and extracted with EtOAc. The concentrated residue was purified by silica gel chromatography using 2-5% MeOH in CH2Cl2 to give 6-{([7-(benzyloxy)quinolin-4-yl]oxy}-2-methyl-1-benzofuran-3-carboxylic acid 90-D (4.2 g, 94% yield) as a solid.
[Compound]
Name
compound 90-A
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70 mL
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Synthesis routes and methods II

Procedure details

7-(benzyloxy)-4-chloroquinoline 90-B was prepared (see general synthesis Scheme I) from the commercially available compound 90-A (from Aldrich). A mixture of 90-B (2.8 g, 10.4 mmol), 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid 90-C (2 g, 10.4 mmol) and Cs2CO3 (10.1 g, 31.4 mmol) in DMSO (70 ml) was heated to 130° C. for 2 hours. The solution was poured into water, neutralized with AcOH and extracted with EtOAc. The concentrated residue was purified by silica gel chromatography using 2-5% MeOH in CH2Cl2 to give 6-{[7-(benzyloxy)quinolin-4-yl]oxy}-2-methyl-1-benzofuran-3-carboxylic acid 90-D (4.2 g, 94% yield) as a solid.
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compound 90-A
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Synthesis routes and methods III

Procedure details

To a suspension of 7-(benzyloxy)quinolin-4-ol (72 g, 287 mmol) in toluene (134 mL) was added phosphoryl trichloride (44 g, 287 mmol, Tianjin FuChen Chem. Co. Ltd.). The suspension was heated to 120° C. for 1 hour. The reaction mixture was then cooled to 70° C. and diluted with EtOAc (600 mL). The resulted mixture was stirred for 30 minutes while cooling down to 15° C. using an ice bath. The mixture was neutralized with 3 M NaOH aqueous solution to pH 7˜8 while maintaining the temperature of the solution under 20° C. The aqueous layer was separated and extracted with EtOAc (200 mL). The combined organic layers were washed with brine (200 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a pale yellow solid (70.8 g, 91.6%).
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72 g
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Yield
91.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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